5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as stirring, heating, and refluxing to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or proteins involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetonitrile: Shares the trimethoxyphenyl group but differs in its overall structure and applications.
3,4,5-Trimethoxyamphetamine: Another compound with the trimethoxyphenyl group, known for its psychoactive properties.
Uniqueness
5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-16-9-4-7(8-6-11(13)15-14-8)5-10(17-2)12(9)18-3/h4-6H,1-3H3,(H3,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASLKPOJZFAGHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.